Bis(2-furyl)chlorophosphine
Overview
Description
Bis(2-furyl)chlorophosphine is a chemical compound that belongs to the class of organophosphorus compounds. It has been studied for its unique structural and chemical properties, which are influenced by the furyl groups attached to the phosphorus atom.
Synthesis Analysis
Bis(2-furyl)chlorophosphine can be synthesized from reactions involving 2-furyl derivatives and phosphorus chlorides. Although there is no direct synthesis provided for Bis(2-furyl)chlorophosphine in the sources, similar compounds have been synthesized by reacting PCl3 with the appropriate diamine or furan derivatives under specific conditions (Abrams, Scott, & Baker, 2000).
Molecular Structure Analysis
The molecular structure of related phosphorus compounds has been determined using techniques like X-ray diffraction, revealing the steric influences of substituents and the electronic nature of bonding. While specific details on Bis(2-furyl)chlorophosphine are not provided, similar phosphine compounds demonstrate complex bonding environments and steric effects due to substituents (Pinkerton & Cavell, 1971).
Chemical Reactions and Properties
While specific reactions of Bis(2-furyl)chlorophosphine are not detailed, phosphorus compounds similar to it participate in a range of chemical reactions. These include forming adducts with other ligands and acting as catalysts in organic transformations, implying that Bis(2-furyl)chlorophosphine may also engage in diverse chemical reactions depending on the surrounding conditions and reactants involved (Muthyala, Rao, & Kumar, 2011).
Scientific Research Applications
Synthesis of Phosphoramidites and H-phosphonates : The monofunctional phosphitylating reagent bis-(diisopropylamino) chlorophosphine is effective for synthesizing phosphoramidites and H-phosphonates of d-nucleosides, including the formation of 3′-5′-internucleotidic phosphonate bonds (Marugg et al., 1986).
Sterically Tunable Phosphenium Cations : A family of bis(arylamino)chlorophosphines has been synthesized from PCl3, showing sterically influenced rotational dynamics, valuable in the formation of cationic phosphenium compounds and in the synthesis of well-defined Rhodium phosphenium complexes (Abrams et al., 2000).
Synthesis of Novel Polydentate Ligands : Reactions involving bis(2-(methylthio)phenyl)chlorophosphine lead to the creation of 2,6-bis(bis(2-(methylthio)phenyl)phosphino)-4-methylphenol, a polydentate ligand containing two tripodal coordination pockets, useful in the study of metal-ligand complexes (Beganskienė et al., 2006).
Preparation of d-Nucleoside-3′-hydrogenphosphonates : Utilizing monofunctional phosphitylating reagents like bis(N,N-di-ethylamino)chlorophosphine for preparing 5′-O,N-protected d-nucleoside-3′-hydrogenphosphonates demonstrates their utility in nucleoside synthesis (Marugg et al., 1986).
Formation of Chlorophosphine Chalcogenides : The interaction of various phosphine sulfides and selenides with carbon tetrachloride leads to the formation of corresponding chlorophosphine chalcogenides, highlighting the reactivity of chlorophosphines under specific conditions (Gusarova et al., 2015).
NMR Analysis of Bis[2-(2-furyl)indenyl]zirconium Derivatives : NMR spectroscopy has been used to analyze the dynamic behavior of bis[2-(2-furyl)indenyl]zirconium derivatives, important for understanding their structural and dynamic features (Dreier et al., 2001).
Synthesis of α,α′-Diphosphino-Substituted Imines : Bis(dialkylamino)chlorophosphines react with lithium amides to form bis(α,α′-phosphino)imines, demonstrating their utility in synthesizing complex organic molecules (Baceiredo et al., 2001).
Chromophore Formation in Maillard Reactions : Studies on the Maillard reaction of D-glucose and L-alanine in the presence of furan-2-aldehyde show the formation of various colored compounds, indicating the role of furyl compounds in color formation in food chemistry (Frank & Hofmann, 2000).
Safety And Hazards
properties
IUPAC Name |
chloro-bis(furan-2-yl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClO2P/c9-12(7-3-1-5-10-7)8-4-2-6-11-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEUYNXDXNWPJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)P(C2=CC=CO2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClO2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408373 | |
Record name | BIS(2-FURYL)CHLOROPHOSPHINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-furyl)chlorophosphine | |
CAS RN |
181257-35-2 | |
Record name | BIS(2-FURYL)CHLOROPHOSPHINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chlorodi(2-furyl)phosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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